molecular formula C16H19NO3 B053128 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 116337-83-8

2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B053128
M. Wt: 273.33 g/mol
InChI Key: XLZPUZPNBBONQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one, also known as DIMBOA, is a naturally occurring compound found in many plants, including maize, wheat, and rye. It belongs to the group of benzoxazinoids, which are secondary metabolites produced by plants as a defense mechanism against herbivores and pathogens. DIMBOA has been extensively studied due to its potential applications in agriculture, medicine, and biochemistry.

Mechanism Of Action

The mechanism of action of 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes involved in the metabolism of pests and pathogens. 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to inhibit the growth of fungi by disrupting their cell walls and membranes. It also inhibits the growth of bacteria by disrupting their DNA replication and protein synthesis. In insects, 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to disrupt their feeding behavior and cause mortality.

Biochemical And Physiological Effects

2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to have various biochemical and physiological effects on plants, animals, and humans. In plants, 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to enhance their growth and development, increase their resistance to pests and pathogens, and improve their nutrient uptake. In animals and humans, 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to have anti-inflammatory, antioxidant, and anticancer properties.

Advantages And Limitations For Lab Experiments

The advantages of using 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one in lab experiments include its availability, low cost, and ease of synthesis. It is also a natural compound, which makes it more environmentally friendly than synthetic compounds. However, the limitations of using 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one in lab experiments include its instability, low solubility, and potential toxicity to cells and organisms.

Future Directions

There are many potential future directions for research on 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one, including its use as a natural herbicide and insecticide in agriculture, its potential as a therapeutic agent in medicine, and its role in plant-microbe interactions. Further research is needed to fully understand the mechanism of action of 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one and its potential applications in various fields.

Synthesis Methods

The synthesis of 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one can be achieved through various methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of organic chemistry techniques to create the compound from simpler molecules. Biosynthesis, on the other hand, involves the use of enzymes and other biological processes to produce the compound. In plants, 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one is synthesized through the shikimate pathway, which involves several enzymatic reactions.

Scientific Research Applications

2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been extensively studied in the field of agriculture due to its potential as a natural herbicide and insecticide. It has been shown to have a broad-spectrum activity against various pests and pathogens, including fungi, bacteria, and insects. In addition, 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to enhance the plant's resistance to abiotic stress, such as drought and high salinity.

properties

CAS RN

116337-83-8

Product Name

2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

2,2,4-trimethyl-7-(2-methylidenebutanoyl)-1,4-benzoxazin-3-one

InChI

InChI=1S/C16H19NO3/c1-6-10(2)14(18)11-7-8-12-13(9-11)20-16(3,4)15(19)17(12)5/h7-9H,2,6H2,1,3-5H3

InChI Key

XLZPUZPNBBONQU-UHFFFAOYSA-N

SMILES

CCC(=C)C(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)(C)C)C

Canonical SMILES

CCC(=C)C(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)(C)C)C

Other CAS RN

116337-83-8

synonyms

2,2,4-TMOB
2,2,4-trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one

Origin of Product

United States

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